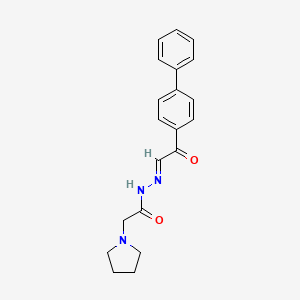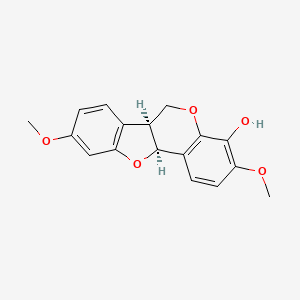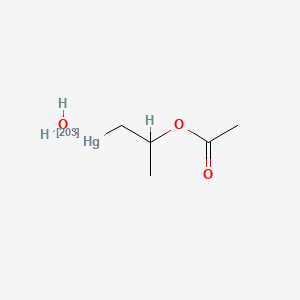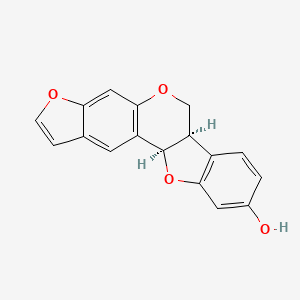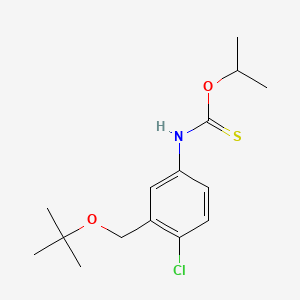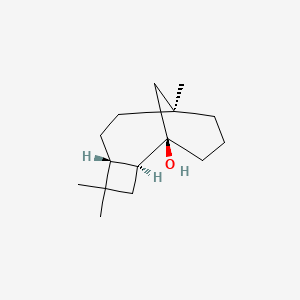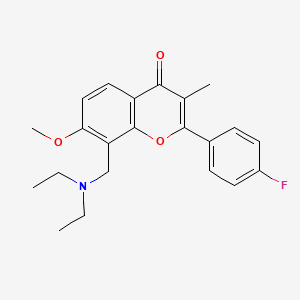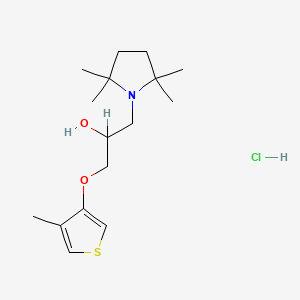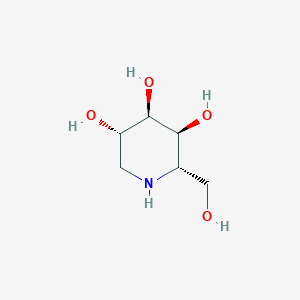
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4R,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4R,5S)-: is a chemical compound with the molecular formula C6H13NO4. It is a piperidine derivative, characterized by the presence of three hydroxyl groups and one hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4R,5S)- typically involves the reduction of corresponding piperidine derivatives. One common method includes the catalytic hydrogenation of piperidine derivatives in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4R,5S)- can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like Pd/C.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products are more saturated piperidine derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Chemistry: 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4R,5S)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a stabilizer in certain formulations .
Mechanism of Action
The mechanism of action of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4R,5S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups allow it to form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
- 3,4,5-Piperidinetriol, 1-decyl-2-(hydroxymethyl)-, (2S,3S,4R,5S)-
- 3,4,5-Piperidinetriol, 1-(2-hydroxyethyl)-2-(hydroxymethyl)-, (2S,3S,4R,5S)-
Comparison: Compared to its analogs, 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4R,5S)- is unique due to its specific stereochemistry and functional group arrangement. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for targeted applications .
Properties
CAS No. |
188779-13-7 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4-,5-,6+/m0/s1 |
InChI Key |
LXBIFEVIBLOUGU-OMMKOOBNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H](N1)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B12765745.png)
![Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12765754.png)
